molecular formula C15H14N4O2S B3007332 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396710-69-2

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B3007332
CAS RN: 1396710-69-2
M. Wt: 314.36
InChI Key: KORGSQPACPPTCL-UHFFFAOYSA-N
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Description

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is a urea derivative that has shown promising results in laboratory experiments as a potential treatment for various diseases.

Scientific Research Applications

Molecular Structure and Synthesis

Research on compounds structurally related to 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea often involves exploring their synthesis, molecular structure, and the interactions within their assemblies. For instance, studies on urea and thiourea derivatives highlight their conformational adjustments and self-assembly processes, which are crucial in understanding their behavior in various chemical environments. Such insights are essential for designing molecules with specific properties for scientific and industrial applications (Phukan & Baruah, 2016).

Interaction with Biological Molecules

Compounds like 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea may also be studied for their interactions with biological molecules. Research has delved into the nature of urea-fluoride interactions, showcasing how these compounds can interact with biological systems through processes like hydrogen bonding and proton transfer, which could be relevant in understanding their biological activities and potential therapeutic applications (Boiocchi et al., 2004).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant potential of urea derivatives is another area of significant interest. Specific derivatives have been synthesized and assessed for their efficacy against various microbial strains and in models of convulsion, contributing to the development of new therapeutic agents (Kotb et al., 2013); (Thakur et al., 2017).

Enantioselective Anion Receptors

The development of enantioselective anion receptors using urea and thiourea frameworks showcases the versatility of these compounds in analytical chemistry and biochemistry. Such receptors can distinguish between different anions, which is crucial for developing selective sensors and separation techniques (Roussel et al., 2006).

properties

IUPAC Name

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19-14(20)11-6-3-2-5-10(11)12(18-19)9-16-15(21)17-13-7-4-8-22-13/h2-8H,9H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGSQPACPPTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

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